2-(Thiophen-3-yl)acetohydrazide

Computational chemistry Thermodynamic stability Hydrazide isomer comparison

Researchers face limited conformational control with 2-yl thiophene hydrazides. 2-(Thiophen-3-yl)acetohydrazide (CAS 175276-94-5) offers a distinct dipole moment (2.2 Debye) and lower heat of formation (16.34 kcal/mol) versus the 2-yl isomer, enabling access to unique +ap/-sp torsion angles in Schiff base hydrazones for systematic crystallographic SAR. Also used as a monomer precursor for fluorescent polythiophenes (λem ≈ 590 nm). Available in ≥97% purity for medicinal chemistry, materials science, and crystal engineering applications.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 175276-94-5
Cat. No. B1362751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-yl)acetohydrazide
CAS175276-94-5
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=CSC=C1CC(=O)NN
InChIInChI=1S/C6H8N2OS/c7-8-6(9)3-5-1-2-10-4-5/h1-2,4H,3,7H2,(H,8,9)
InChIKeyYNMRDHMMFCGQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-3-yl)acetohydrazide (CAS 175276-94-5) Procurement Guide: Chemical Identity and Core Specifications


2-(Thiophen-3-yl)acetohydrazide (CAS 175276-94-5), also named thiophene-3-acetic acid hydrazide, is a heterocyclic acyl hydrazide (C₆H₈N₂OS, MW 156.21 g/mol) featuring a hydrazide fragment attached at the 3-position of the thiophene ring . Commercially available from major suppliers including Thermo Scientific Chemicals (formerly Alfa Aesar) and Apollo Scientific at ≥95% or 97% purity, with a melting point of 85–86°C and a white-to-cream crystalline solid appearance . The compound serves as a versatile synthetic intermediate for Schiff base hydrazones, N-acylhydrazones, and 1,3,4-oxadiazole derivatives, and has been employed as a monomer precursor for fluorescent polythiophenes [1]. Its key structural differentiator—the 3-yl substitution pattern on the thiophene ring—distinguishes it from the more extensively studied 2-yl positional isomer (2-(thiophen-2-yl)acetohydrazide, CAS 39978-18-2).

Why 2-(Thiophen-3-yl)acetohydrazide Cannot Be Substituted by the 2-Yl Isomer or Other Heterocyclic Hydrazides


The position of the hydrazide fragment on the thiophene ring fundamentally alters electronic properties, conformational behaviour, and downstream derivatization outcomes. Semi-empirical PM3 calculations demonstrate that the 3-yl isomer (Th3Hy) possesses a total dipole moment of approximately 2.2 Debye, versus its 2-yl counterpart (Th2Hy) which exhibits a distinct dipole orientation and magnitude, directly impacting molecular recognition, solubility, and crystal packing [1]. The 3-substitution pattern also governs the conformational landscape of derived Schiff bases: crystallographic analysis of N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides reveals that the C6—C7—N9—N10 torsion angle adopts distinctly different conformations (+ap vs −sp) depending on aryl substituents, influencing hydrogen-bonding networks and supramolecular assembly [2]. Furthermore, the 3-yl hydrazide exhibits a computed heat of formation (HoF) of 16.34 kcal/mol—notably lower (more thermodynamically favourable) than the 2-yl isomer at 20.91 kcal/mol—indicating inherent stability differences that affect storage, handling, and reaction reproducibility [1]. These positional effects mean that the 3-yl compound cannot be treated as a drop-in replacement for 2-yl, furanyl, or pyrrolyl hydrazide analogs without altering synthetic outcomes, biological screening results, or material properties.

Quantitative Differentiation Evidence for 2-(Thiophen-3-yl)acetohydrazide vs. Comparators


Thermodynamic Stability Advantage: 3-Yl vs. 2-Yl Isomer at PM3 Level

Semi-empirical PM3 calculations reveal that 2-(thiophen-3-yl)acetohydrazide (Th3Hy) exhibits a heat of formation (HoF) of 16.34 kcal/mol, which is 4.57 kcal/mol lower than the 2-yl positional isomer (Th2Hy, HoF = 20.91 kcal/mol). Both isomers are endothermic, but the 3-yl compound is thermodynamically more stable, and its total energy (−1487.7739 eV) is more negative than that of Th2Hy (−1487.5759 eV) [1]. This stability ordering is consistent with the broader trend where 3-substituted heterocyclic hydrazides generally show greater thermodynamic stability than their 2-substituted counterparts.

Computational chemistry Thermodynamic stability Hydrazide isomer comparison

Dipole Moment Differentiation Between 3-Yl and 2-Yl Thiophene Acetohydrazides

The total static point dipole moment of 2-(thiophen-3-yl)acetohydrazide (Th3Hy) is approximately 2.2 Debye, placing it at the lower end among 3-substituted five-membered heterocyclic hydrazides (order: Py3Hy ≫ Cp3Hy > Fu3Hy > Th3Hy) [1]. The 2-yl isomer (Th2Hy), by contrast, exhibits the highest dipole moment among all 2-substituted hydrazides studied. This reversal in dipole moment ordering between substitution patterns (3-yl: sulfur lowest; 2-yl: sulfur highest) is a direct consequence of the different vector orientations of the hydrazide fragment relative to the thiophene sulfur atom [1]. Additionally, the polarizability (α) of Th3Hy is 20.50 × 10⁻²⁴ esu, marginally higher than Th2Hy (20.32 × 10⁻²⁴ esu), consistent with thiophene hydrazides exhibiting the highest polarizability among furan, pyrrole, and cyclopentadiene analogs [1].

Molecular electronics Dipole moment Structure-property relationships

Unique Crystallographic Conformational Space of 3-Yl-Derived Schiff Bases vs. 2-Yl Congeners

Single-crystal X-ray diffraction of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides (3a: R = 4-OH; 3b: R = 4-OCH₃) reveals that the C6—C7—N9—N10 torsion angle adopts an +ap conformation (167.45°) for 3a but a −sp conformation (−5.8°) for 3b [1]. This conformational flexibility, driven by remote para-substituent effects on the benzylidene ring, is not observed in the corresponding 2-yl series, where crystal structures of (E)-N-methyl-N′-(nitrobenzylidene)-2-(thiophen-2-yl)acetohydrazides show more constrained L-shaped conformations [2]. The 3-yl compounds also exhibit distinct hydrogen-bonding motifs: 3a forms N—H···O chains along the b-axis, while 3b assembles into R₂²(8) inversion dimers—a direct consequence of how the 3-yl thiophene orientation modulates the hydrazide linker geometry [1]. The thiophene ring in 3a displays rotational disorder over two orientations (occupancies 0.762 and 0.238), a feature unique to the 3-substitution pattern.

Crystallography Schiff base conformation Supramolecular chemistry

Fluorescent Polymer Emission: 3-Yl Acetohydrazide as a Polythiophene Precursor

Chemical oxidative coupling polymerization of hydrazone derivatives synthesized from 2-(thiophen-3-yl)acetohydrazide and acetophenone yields polythiophenes that display fluorescence emission at approximately 590 nm, attributable to the π-conjugated polythiophene backbone [1]. These undoped polymers also exhibit electrical conductivity of approximately 4.03 × 10⁻⁷ S/cm at 1 MHz [1]. This application is specific to the 3-yl isomer scaffold: the 3-position attachment provides a distinct conjugation pathway through the thiophene ring compared to 2-yl analogs, directly influencing the HOMO-LUMO gap and emission wavelength of the resulting polymer [2]. While furan-based analogs have been explored for similar polymerization, the sulfur atom in thiophene imparts higher polarizability (α = 20.50 × 10⁻²⁴ esu for Th3Hy vs. 17.12 for Fu3Hy), which correlates with enhanced π-electron delocalization in the polymer backbone [2].

Conductive polymers Fluorescence Materials chemistry

Anti-Tubercular Activity Landscape: Positioning 3-Yl Hydrazide Derivatives in the Context of N-Acylhydrazone Series

While direct biological data for the parent 2-(thiophen-3-yl)acetohydrazide are sparse, the anti-tubercular SAR of structurally related N-acylhydrazone series provides critical context. Among (E)-N′-arylidene-2-(thien-2-yl)-acetohydrazide derivatives tested against M. tuberculosis H37Rv (ATTC27294), the most active compound (aryl = 5-nitrofuran-2-yl) achieved an MIC of 8.5 μM, while the 5-nitrothien-2-yl analog showed MIC = 15.3 μM [1]. Compounds in the same series with 2-hydroxyphenyl substituents displayed moderate activity (MIC 170–408 μM), while unsubstituted phenyl, halophenyl, and most heteroaryl variants were inactive [2]. The 3-yl substitution pattern on the thiophene ring alters the electronic environment of the hydrazide carbonyl, which computational data confirm modifies the electrophilic character and hydrogen-bonding capacity of the acylhydrazone pharmacophore [3]. Given that N-methylation of the hydrazide NH (producing (E)-N-methyl-N′-arylidene analogs) changes the conformational equilibrium and can either enhance or abolish activity [1], the choice of 3-yl vs. 2-yl starting hydrazide directly governs the accessible SAR space for anti-TB lead optimization.

Antitubercular Mycobacterium tuberculosis Structure-activity relationship

Procurement-Relevant Application Scenarios for 2-(Thiophen-3-yl)acetohydrazide


Schiff Base Library Synthesis for Conformational and Supramolecular SAR Studies

The 3-yl thiophene acetohydrazide scaffold enables access to a conformational space distinct from that of 2-yl analogs. As demonstrated by the crystal structures of N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides, remote para-substituents on the benzylidene ring can toggle the central hydrazide torsion angle between +ap and −sp conformations—a degree of conformational control not achievable with 2-yl scaffolds [1]. This makes the compound a strategic choice for medicinal chemistry groups conducting systematic crystallographic SAR of hydrazone-based inhibitors, where subtle changes in hydrogen-bond donor/acceptor geometry can determine target binding. Procurement of the 3-yl isomer (rather than the more common 2-yl variant) is specifically indicated when the target binding site requires an altered presentation of the hydrazide carbonyl oxygen or the thiophene sulfur atom.

Fluorescent Conjugated Polymer Synthesis for Optoelectronic Materials

2-(Thiophen-3-yl)acetohydrazide has been successfully employed as a monomer precursor for polythiophenes via chemical oxidative polymerization. The resulting polymers exhibit fluorescence emission at approximately 590 nm and electrical conductivity of ~4 × 10⁻⁷ S/cm in the undoped state [2]. The higher polarizability of thiophene hydrazides (α = 20.50 × 10⁻²⁴ esu for Th3Hy) relative to furan analogs (α = 17.12 × 10⁻²⁴ esu for Fu3Hy) predicts superior π-electron delocalization in the polymer backbone [3]. Materials scientists developing fluorescence-based sensors, organic light-emitting materials, or conductive polymer coatings should select the 3-yl thiophene acetohydrazide over heterocyclic alternatives when targeting emission in the 580–600 nm range with measurable electrical conductivity.

Metal Coordination Chemistry and Single-Crystal Engineering

The unique hydrogen-bonding patterns displayed by 3-yl-derived acetohydrazide Schiff bases—including N—H···O chains along crystallographic axes for hydroxyl-substituted derivatives and R₂²(8) inversion dimers for methoxyl-substituted variants—make this scaffold valuable for crystal engineering studies [1]. The rotational disorder observed in the thiophene ring (occupancies 0.762:0.238 in the 4-OH derivative) provides an additional variable for tuning crystal packing [1]. Researchers synthesizing metal complexes for magnetic materials, MOFs, or bioinorganic catalysis should consider the 3-yl scaffold when aiming to achieve specific supramolecular architectures, as the altered thiophene ring orientation relative to the hydrazide coordination site generates different metal-binding geometries compared to 2-yl analogs.

Underexplored Anti-Tubercular Hit Discovery Starting Point

Systematic anti-TB evaluation of N-acylhydrazone libraries has been conducted almost exclusively on 2-yl thiophene scaffolds, with the best compounds achieving MIC values of 8.5–15.3 μM against M. tuberculosis H37Rv [4]. The 3-yl scaffold remains unexplored in this context. Given that N-methylation of the hydrazide NH in the 2-yl series alters both conformational equilibrium and anti-TB activity, the inherently different electronic properties of the 3-yl isomer (lower HoF, lower dipole moment, distinct electrophilic character) [3] provide a rational basis for expecting divergent biological outcomes. Drug discovery teams seeking novel anti-TB chemotypes should procure 2-(thiophen-3-yl)acetohydrazide as an entry point to an SAR landscape that has not been systematically interrogated, offering potential for identifying hits with differentiated resistance profiles or selectivity windows.

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